2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17446286
InChI: InChI=1S/C10H10ClNO5/c1-5-3-7(17-4-8(13)14)10(12(15)16)6(2)9(5)11/h3H,4H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H10ClNO5
Molecular Weight: 259.64 g/mol

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid

CAS No.:

Cat. No.: VC17446286

Molecular Formula: C10H10ClNO5

Molecular Weight: 259.64 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid -

Specification

Molecular Formula C10H10ClNO5
Molecular Weight 259.64 g/mol
IUPAC Name 2-(4-chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid
Standard InChI InChI=1S/C10H10ClNO5/c1-5-3-7(17-4-8(13)14)10(12(15)16)6(2)9(5)11/h3H,4H2,1-2H3,(H,13,14)
Standard InChI Key KJUPIRHKJVNVEF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])OCC(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid (C₁₀H₉ClN₂O₅) features a benzene ring substituted with:

  • A chloro group at the 4-position,

  • Methyl groups at the 3- and 5-positions,

  • A nitro group at the 2-position,

  • An acetic acid moiety linked via an ether bond at the 2-position.

This substitution pattern creates a sterically hindered aromatic system with electron-withdrawing groups (NO₂, Cl) and electron-donating methyl groups, influencing its solubility, stability, and reactivity .

Physicochemical Properties

While experimental data for the exact compound is sparse, analogs such as 2-(4-chloro-2-nitrophenyl)acetic acid (CAS 37777-71-2) provide benchmarks :

  • Molecular weight: ~215–288 g/mol (depending on substituents),

  • Melting point: 145–159°C (observed in recrystallized forms),

  • Solubility: Limited in polar solvents due to aromatic nitro groups; enhanced in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Synthetic Methodologies

Key Intermediate Synthesis

The preparation of nitroaromatic acetic acid derivatives typically involves:

  • Nitration and Chlorination: Introduction of nitro and chloro groups to a pre-functionalized benzene ring.

  • Etherification: Coupling of the phenolic intermediate with chloroacetic acid under basic conditions.

For example, 4-chloro-2-nitrophenylacetic acid is synthesized via hydrogen peroxide-mediated oxidation of intermediates followed by acidification and recrystallization . Similar strategies could apply to the target compound, with additional methyl group installations via Friedel-Crafts alkylation or directed ortho-metalation .

Catalytic Hydrogenation and Cyclization

Patents describe catalytic hydrogenation of chloronitroaromatics (e.g., 4-chloro-2-nitrophenyl acetate) to chloroanilines, which undergo acid-catalyzed cyclization to oxindoles . While this pathway targets heterocyclic products, it highlights the reducibility of the nitro group in analogous structures—a critical consideration for handling and storage .

Applications in Agrochemical Development

Insect Growth Regulation

Structurally related compounds, such as 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid, exhibit potent juvenile hormone biosynthesis inhibition in lepidopteran pests (Table 1) :

Table 1: Bioactivity of Nitroaromatic Derivatives Against Agricultural Pests

PestIC₅₀ (μM)Mortality Rate (%)
Spodoptera frugiperda2.3 ± 0.292 ± 3
Plutella xylostella1.5 ± 0.888 ± 5

These findings suggest that nitroaromatic acetic acid derivatives could serve as templates for novel insect growth regulators, disrupting molting and metamorphosis .

Future Research Directions

Environmental Impact Studies

Given the persistence of nitroaromatics in ecosystems, biodegradation pathways and ecotoxicological profiles must be evaluated to mitigate risks to non-target organisms.

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